molecular formula C22H15NO4 B14422456 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate CAS No. 81386-51-8

4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

Cat. No.: B14422456
CAS No.: 81386-51-8
M. Wt: 357.4 g/mol
InChI Key: NGYYYEJQLCWBQS-UHFFFAOYSA-N
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Description

4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anilino group and an acetate ester linked to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves the following steps:

    Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.

    Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the anthraquinone with aniline in the presence of a catalyst such as copper (II) acetate.

    Acetylation: The final step involves the acetylation of the anilino group using acetic anhydride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Using large-scale oxidizers and reactors to produce the anthraquinone core.

    Catalytic Substitution: Employing continuous flow reactors for the nucleophilic substitution reaction.

    Acetylation: Utilizing industrial acetylation units to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.

    Substitution: The anilino and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Further oxidized anthraquinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its combination of an anilino group and an acetate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

81386-51-8

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(4-anilino-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C22H15NO4/c1-13(24)27-18-12-11-17(23-14-7-3-2-4-8-14)19-20(18)22(26)16-10-6-5-9-15(16)21(19)25/h2-12,23H,1H3

InChI Key

NGYYYEJQLCWBQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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